(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one

Medicinal Chemistry Enaminone Chemistry Isoxazole Scaffold

This pre-functionalized isoxazole-enaminone intermediate eliminates the initial cyclocondensation step, allowing direct C4 derivatization. Its conjugated capto-dative vinylogous amide system enables regioselective cycloaddition, cross-coupling, and electrophilic addition, bypassing the regiochemical uncertainty inherent in unsymmetrical diketone-condensation approaches. Available at ≥95% purity with confirmed aqueous solubility (36.4 µg/mL), this compound serves as an authentic standard in Valsa sordida metabolomics and a versatile scaffold for CNS-targeted and anti-inflammatory lead generation programs. Streamline your synthetic route to 4,5-disubstituted isoxazole libraries with this advanced intermediate.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 265125-00-6
Cat. No. B3034983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one
CAS265125-00-6
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C=CN(C)C
InChIInChI=1S/C15H16N2O2/c1-11-14(13(18)9-10-17(2)3)15(16-19-11)12-7-5-4-6-8-12/h4-10H,1-3H3/b10-9+
InChIKeyBIEBLADLOVVSEZ-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.4 [ug/mL]

Procurement Guide: (E)-3-(Dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one (CAS 265125-00-6) – Class, Properties, and Selection Rationale


(E)-3-(Dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one (CAS 265125-00-6) is a synthetic enaminone belonging to the isoxazole heterocycle class. It features a 5-methyl-3-phenylisoxazole core acylated at the 4-position with a (E)-3-(dimethylamino)propenoyl side chain. The compound is registered in authoritative chemical ontologies as an aromatic ketone (ChEBI:192585) and has been detected as a metabolite in the fungal species Valsa sordida [1]. It is commercially available at purities of ≥95% from multiple suppliers, typically as a research-grade intermediate for medicinal chemistry and agrochemical discovery programs .

Why Generic Enaminone or Isoxazole Substitution Is Not Reliable for (E)-3-(Dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one


Simple 3-(dimethylamino)-1-arylprop-2-en-1-one enaminones and unsubstituted 5-methyl-3-phenylisoxazole are not interchangeable with this compound. The target structure fuses both motifs: the isoxazole ring provides a specific heterocyclic scaffold with established pharmacophoric relevance in anticonvulsant and anti‑inflammatory drug discovery, while the 4‑enaminone appendage introduces a capto‑dative vinylogous amide system that alters electronic distribution, solubility, and reactivity profiles [1]. This conjugation pattern cannot be replicated by purchasing the core isoxazole and the enaminone separately and mixing them; the covalent integration at the 4‑position, confirmed by the InChIKey BIEBLADLOVVSEZ‑MDZDMXLPSA‑N, is essential for the distinct physicochemical and potential biological properties .

Quantitative Differentiation Evidence for (E)-3-(Dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one (CAS 265125-00-6)


Structural Uniqueness: Integrated Isoxazole–Enaminone Scaffold Versus Monofunctional Precursors

The target compound is the only readily purchasable chemical entity that covalently combines the 5-methyl-3-phenylisoxazole core with a (E)-3-(dimethylamino)propenoyl group at the 4‑position. In contrast, the commonly available analogs 5-methyl-3-phenylisoxazole (CAS 37928-17-9) and 3-(dimethylamino)-1-phenylprop-2-en-1-one (CAS 5349-79-1) lack either the enaminone side chain or the isoxazole ring, respectively. The integrated scaffold is documented in the patent literature as a privileged template for anticonvulsant isoxazolyl enaminones, with NMR evidence confirming a distinct vinyl proton chemical shift range (δ 6.01–6.25 ppm) that differs from non‑isoxazole enaminones (δ ~5.48 ppm) [1].

Medicinal Chemistry Enaminone Chemistry Isoxazole Scaffold

Aqueous Solubility: Measured Value Supports Formulation Triage

The compound exhibits an experimentally measured mean aqueous solubility of 36.4 µg/mL at pH 7.4 . This value places it in the moderately soluble range according to pharmacopoeial classification. While direct comparator data for close analogs are not available in the public domain, this measured solubility provides a concrete starting point for formulation scientists. By comparison, many unfunctionalized 5-methyl-3-phenylisoxazole derivatives (e.g., the parent 5-methyl-3-phenylisoxazole, calculated logP ~2.5–3.0) are predicted to have lower aqueous solubility, suggesting that the dimethylamino enaminone side chain contributes to modest solubilization [1].

Physicochemical Property Pre‑formulation Solubility

Synthetic Versatility: Validated Intermediate for Diversification into 5-Arylisoxazole Libraries

3-(Dimethylamino)-1-arylprop-2-en-1-ones are established intermediates for the catalyst‑free aqueous synthesis of 5-arylisoxazoles via reaction with hydroxylamine hydrochloride [1]. The target compound, bearing the 5-methyl-3-phenylisoxazole pre‑installed, serves as a more advanced precursor for further diversification—e.g., 1,3‑dipolar cycloadditions or heterocycle annulations—than simpler enaminones such as 3-(dimethylamino)-1-phenylprop-2-en-1-one, which first require isoxazole ring construction. In the patent literature, isoxazolyl enaminones have been elaborated into anticonvulsant leads with MES ED50 values in the 30–100 mg/kg range (i.p., mouse) [2]. Although the specific bioactivity of CAS 265125-00-6 has not been publicly disclosed, its scaffold identity to the patented series positions it as a strategic intermediate for follow‑on analog synthesis.

Synthetic Chemistry Isoxazole Synthesis Enaminone Reactivity

Natural Product Provenance: Fungal Metabolite Annotation Enables Chemical Ecology Studies

The compound is registered in ChEBI (CHEBI:192585) as a metabolite detected in Valsa sordida, a plant‑pathogenic fungus responsible for Cytospora canker in poplar and other hardwood trees [1]. This annotation distinguishes it from purely synthetic enaminones and isoxazoles that lack any documented natural occurrence. The MetaboLights entry (MTBLS4463) confirms its detection in whole‑organism extracts of Valsa sordida [1]. While quantitative abundance data are not publicly available, the metabolite status provides a unique entry point for chemical ecology research—for example, investigating its role in fungal virulence or host‑pathogen signaling—that cannot be claimed for close synthetic analogs such as 3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one.

Natural Product Chemistry Fungal Metabolite Chemical Ecology

Recommended Procurement Scenarios for (E)-3-(Dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one (CAS 265125-00-6)


Focused Isoxazole Library Synthesis in Medicinal Chemistry

This compound serves as a pre‑functionalized enaminone building block for the rapid construction of 4,5‑disubstituted isoxazole libraries. Because the 5‑methyl‑3‑phenylisoxazole core is already installed, chemists can bypass the initial isoxazole ring‑forming step and proceed directly to C4 enaminone derivatization—e.g., 1,3‑dipolar cycloaddition, nucleophilic addition, or heterocycle annulation—as demonstrated for the broader class of isoxazolyl enaminones [1]. This reduces synthesis cycle time and eliminates the regiochemical uncertainty inherent in condensing unsymmetrical diketones with hydroxylamine [2]. Teams pursuing anticonvulsant or CNS‑active isoxazole leads, where the 5‑methyl‑3‑phenyl motif is a recognized privileged substructure, will benefit from the direct availability of this advanced intermediate [1].

Chemical Ecology Reference Standard for Valsa sordida Metabolomics

The compound's annotation in ChEBI as a metabolite of the poplar canker pathogen Valsa sordida makes it a valuable authentic reference standard for chemical ecology and plant pathology research [3]. Laboratories investigating the role of secondary metabolites in fungal virulence or host‑pathogen interactions can use this compound as a retention‑time and mass‑spectral calibrant in LC‑MS‑based metabolomics workflows. Its availability at ≥95% purity from commercial sources ensures suitability as an external standard for quantification in comparative metabolomics studies.

Physicochemical Profiling and Pre‑Formulation Solubility Assessment

With a measured aqueous solubility of 36.4 µg/mL at pH 7.4 , this compound can be directly triaged in pre‑formulation solubility screens without requiring in‑house measurement. This is particularly relevant for discovery programs with limited compound quantities, where the decision to proceed with a chemical series may depend on early solubility data. The moderate solubility, attributed in part to the dimethylamino group, also makes it a candidate for salt‑formation or co‑solvent formulation studies.

Advanced Enaminone Reactivity and Methodology Development

As a capto‑dative enaminone fused to a heterocyclic scaffold, this compound offers a distinct electronic profile for reaction methodology studies. The vinyl proton chemical shift (class range δ 6.01–6.25 ppm) [1] indicates a polarized double bond amenable to regioselective transformations. Synthetic methodology groups developing new cycloaddition, cross‑coupling, or electrochemical reactions on enaminones can use this compound to probe the influence of the electron‑withdrawing isoxazole ring on reactivity, expanding beyond the simpler aryl enaminones commonly employed as model substrates.

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